molecular formula C9H12O2 B14258667 3,4,5-Trimethylcyclohex-3-ene-1,2-dione CAS No. 413576-55-3

3,4,5-Trimethylcyclohex-3-ene-1,2-dione

Katalognummer: B14258667
CAS-Nummer: 413576-55-3
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: ZOUREAIQPBCHNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Trimethylcyclohex-3-ene-1,2-dione is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexene, characterized by the presence of three methyl groups and two ketone functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethylcyclohex-3-ene-1,2-dione typically involves the oxidation of 3,5,5-trimethylcyclohex-3-en-1-one. This reaction can be carried out using molecular oxygen or other oxidizing agents under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes, utilizing catalysts to enhance the reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of oxidizing agent, are optimized to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trimethylcyclohex-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Molecular oxygen, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized cyclohexene derivatives, while reduction can produce cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

3,4,5-Trimethylcyclohex-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4,5-Trimethylcyclohex-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione
  • 2,6,6-Trimethyl-2-cyclohexene-1,4-dione

Uniqueness

3,4,5-Trimethylcyclohex-3-ene-1,2-dione is unique due to its specific arrangement of methyl groups and ketone functionalities, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

413576-55-3

Molekularformel

C9H12O2

Molekulargewicht

152.19 g/mol

IUPAC-Name

3,4,5-trimethylcyclohex-3-ene-1,2-dione

InChI

InChI=1S/C9H12O2/c1-5-4-8(10)9(11)7(3)6(5)2/h5H,4H2,1-3H3

InChI-Schlüssel

ZOUREAIQPBCHNG-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=O)C(=O)C(=C1C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.